N-(3,4-dichlorophenyl)-3-fluorobenzamide
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Overview
Description
N-(3,4-dichlorophenyl)-3-fluorobenzamide, also known as DCFB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DCFB belongs to the class of benzamide derivatives and has a molecular formula of C13H8Cl2FNO.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-fluorobenzamide is not fully understood. However, it has been suggested that N-(3,4-dichlorophenyl)-3-fluorobenzamide exerts its biological activity by inhibiting the activity of certain enzymes and proteins.
Biochemical and Physiological Effects:
DCF has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-(3,4-dichlorophenyl)-3-fluorobenzamide inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that N-(3,4-dichlorophenyl)-3-fluorobenzamide has analgesic and antipyretic properties.
Advantages and Limitations for Lab Experiments
DCF has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also soluble in various solvents, making it easy to work with. However, N-(3,4-dichlorophenyl)-3-fluorobenzamide has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. Additionally, N-(3,4-dichlorophenyl)-3-fluorobenzamide has limited solubility in water, which can affect its biological activity in certain assays.
Future Directions
There are several future directions for the research on N-(3,4-dichlorophenyl)-3-fluorobenzamide. One potential direction is the development of N-(3,4-dichlorophenyl)-3-fluorobenzamide derivatives with improved biological activity and lower toxicity. Another direction is the investigation of the molecular targets of N-(3,4-dichlorophenyl)-3-fluorobenzamide to better understand its mechanism of action. Additionally, the use of N-(3,4-dichlorophenyl)-3-fluorobenzamide in the development of new materials with unique properties is an area of interest for material scientists.
Synthesis Methods
The synthesis of N-(3,4-dichlorophenyl)-3-fluorobenzamide involves the reaction of 3,4-dichloroaniline and 3-fluorobenzoyl chloride in the presence of a base. The reaction results in the formation of N-(3,4-dichlorophenyl)-3-fluorobenzamide as a white crystalline solid with a high yield.
Scientific Research Applications
DCF has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and material sciences. In the pharmaceutical industry, N-(3,4-dichlorophenyl)-3-fluorobenzamide has been investigated for its anticancer, anti-inflammatory, and analgesic properties. In agrochemicals, N-(3,4-dichlorophenyl)-3-fluorobenzamide has been studied for its herbicidal and insecticidal activities. In material sciences, N-(3,4-dichlorophenyl)-3-fluorobenzamide has been used as a building block for the synthesis of various functional materials.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNO/c14-11-5-4-10(7-12(11)15)17-13(18)8-2-1-3-9(16)6-8/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOSSAFHOVHJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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